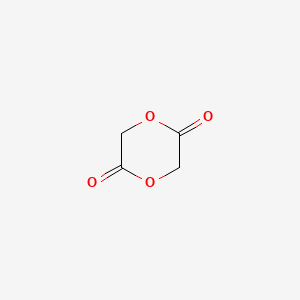

Glycolide

描述

ABH001 is under investigation in clinical trial NCT01749306 (A Study of the Efficacy and Safety of ABH001 in the Treatment of Patients With Epidermolysis Bullosa Who Have Wounds That Are Not Healing).

See also: Polyglactin 370 (monomer of); Polyglactin 910 (monomer of); Poliglecaprone 25 (monomer of) ... View More ...

作用机制

Target of Action

Glycolide, also known as 1,4-Dioxane-2,5-dione, is a cyclic dimer of α-hydroxy acid . Its primary targets are the biological systems where it is used to form aliphatic polyesters . These polyesters are used in various medical applications, including the fabrication of artificial blood vessels .

Mode of Action

This compound interacts with its targets through a process known as ring-opening polymerization . This process involves the breaking of the cyclic structure of this compound, allowing it to form long-chain polymers . The resulting polymers are highly crystalline and biodegradable .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the polymerization pathway . This compound is synthesized by the dimerization of glycolic acid . The resulting polymers can be used to form poly(lactic-co-glycolide) (PGLA) via copolymerization with lactide monomer . PGLA has various applications, including use in bone repair applications and drug delivery .

Pharmacokinetics

The pharmacokinetics of this compound and its polymers are largely dependent on their physical and chemical properties. As a low toxic synthetic biodegradable polymer, it is majorly used in medical applications . .

Result of Action

The result of this compound’s action is the formation of biodegradable polymers that can be used in various medical applications . For example, porous PGLA microsphere scaffolds are used in bone repair applications . Encapsulated PGLA nanoparticles can be used in drug delivery and tissue engineering applications .

Action Environment

The action, efficacy, and stability of this compound and its polymers can be influenced by various environmental factors. For instance, the rate of biodegradation of the polymers can be affected by factors such as pH, temperature, and the presence of enzymes

生化分析

Biochemical Properties

Glycolide plays a pivotal role in biochemical reactions, particularly in the synthesis of polyglycolic acid through ring-opening polymerization. This process involves the interaction of this compound with various catalysts and initiators, such as stannous octoate and tin(II) chloride, which facilitate the polymerization reaction . The resulting polyglycolic acid exhibits high tensile strength and remarkable hydrolytic stability, making it suitable for medical applications like absorbable sutures and drug delivery systems .

Cellular Effects

This compound and its derivatives, such as poly(lactic-co-glycolic acid) (PLGA), have been extensively studied for their effects on cellular processes. These compounds are known to influence cell function by enhancing cellular uptake and promoting controlled drug release. For instance, PLGA nanoparticles have been shown to improve the intracellular delivery of therapeutic agents, thereby enhancing their efficacy . This compound-based materials also impact cell signaling pathways and gene expression, contributing to their potential in cancer therapy and tissue engineering .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The ring-opening polymerization of this compound involves the formation of ester linkages, which contribute to the stability and mechanical properties of the resulting polymer . Additionally, this compound-based polymers can interact with enzymes and proteins, leading to enzyme inhibition or activation. These interactions play a crucial role in the biodegradation and biocompatibility of this compound-based materials .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been well-documented. This compound-based polymers, such as polyglycolic acid, exhibit a gradual decrease in weight and mechanical properties over time due to hydrolytic degradation . This degradation process is influenced by factors such as temperature and pH, with higher temperatures accelerating the degradation rate. Long-term studies have shown that this compound-based materials maintain their biocompatibility and functionality, making them suitable for various biomedical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound-based materials are well-tolerated and exhibit minimal toxicity . Higher doses can lead to adverse effects, such as inflammation and tissue damage. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects . This compound’s biocompatibility and controlled degradation make it a promising candidate for drug delivery and tissue engineering applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its conversion to glycolic acid. Glycolic acid can be further metabolized by enzymes such as glycolate oxidase, leading to the production of oxalic acid or carbon dioxide . These metabolic pathways play a crucial role in the biodegradation and clearance of this compound-based materials from the body. The interaction of this compound with specific enzymes and cofactors influences the metabolic flux and overall efficacy of this compound-based therapies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. This compound-based nanoparticles, for instance, can be efficiently taken up by cells through endocytosis, leading to their accumulation in specific cellular compartments . The surface properties of these nanoparticles, such as charge and hydrophilicity, significantly influence their distribution and localization within tissues . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound-based therapeutics.

Subcellular Localization

This compound and its derivatives exhibit specific subcellular localization patterns that influence their activity and function. For example, this compound-based nanoparticles can localize to lysosomes, where they undergo degradation and release their therapeutic payload . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct the compound to specific compartments or organelles . These localization patterns are crucial for the effective delivery and action of this compound-based therapies.

生物活性

Glycolide, a cyclic dimer of glycolic acid, is a biodegradable compound widely used in the pharmaceutical and biomedical fields. Its biological activity is primarily attributed to its role in drug delivery systems, tissue engineering, and as an antibacterial agent. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound exhibits various biological activities that can be categorized into its antibacterial properties and its role in drug delivery systems.

1.1 Antibacterial Activity

Recent studies have shown that glycolic acid, closely related to this compound, demonstrates significant antibacterial activity against Cutibacterium acnes (formerly Propionibacterium acnes), which is implicated in acne vulgaris. The antibacterial effect is pH-dependent, with higher efficacy observed at lower pH levels due to the increased presence of the nonionic form of glycolic acid.

- Minimum Bactericidal Concentration (MBC) : At pH 3.5, glycolic acid exhibited an MBC of approximately 12.5 mM against C. acnes .

| pH Level | MBC (mM) | Bacterial Viability Reduction |

|---|---|---|

| 3.0 | 12.5 | Significant reduction |

| 3.5 | 25 | Nearly complete killing |

| 4.0 | 50 | Reduced efficacy |

The mechanism involves disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death as indicated by ATP release assays .

1.2 Drug Delivery Systems

This compound is often used in combination with other polymers such as polylactide to create biocompatible drug delivery systems. Poly(lactide-co-glycolide) (PLGA) nanoparticles have been developed for targeted delivery of therapeutic agents.

- Case Study : A study demonstrated that carvacrol-loaded PLGA nanoparticles showed enhanced antimicrobial activity compared to their aqueous counterparts . The encapsulation improved the stability and release profile of the drug.

2. Applications in Medicine

This compound's properties make it suitable for various medical applications:

2.1 Tissue Engineering

PLGA-based scaffolds are commonly used in tissue engineering due to their biodegradability and biocompatibility. Research has shown that PLGA/β-tricalcium phosphate (TCP) implants promote osteoconductivity while being absorbed over time.

- Study Findings : In a systematic review involving 668 patients with knee or shoulder implants made from PLGA/TCP, it was found that these implants lost approximately 88% of their original volume over a median follow-up period of 28 months while demonstrating osteoconductivity in 63% of cases .

2.2 Cosmetic Dermatology

Glycolic acid peels containing this compound have been employed to treat nail conditions resulting from cosmetic use or pathological issues. A prospective study involving 20 cases showed good responses in both groups treated with glycolic acid peels .

| Group | Condition | Response Rate |

|---|---|---|

| G1 | Cosmetic effects | 66% |

| G2 | Pathological conditions | 75% |

3. Conclusion

This compound exhibits significant biological activity through its antibacterial properties and utility in drug delivery systems and tissue engineering applications. Its effectiveness varies with pH levels, particularly in its antibacterial role, while its biodegradable nature makes it an ideal candidate for medical applications.

Further research is warranted to explore the full potential of this compound and its derivatives across various fields of medicine and pharmaceuticals, particularly in developing novel therapeutic strategies and improving existing ones.

科学研究应用

Drug Delivery Systems

Poly(lactic-co-glycolic acid) Nanocarriers

Glycolide is integral to the production of PLGA, which has been extensively researched for its applications in drug delivery. PLGA nanocarriers are designed to encapsulate therapeutic agents, providing controlled release and enhanced bioavailability. These carriers have shown promise in various medical fields:

- Cancer Therapy : PLGA nanoparticles can deliver chemotherapeutics directly to tumor sites, minimizing systemic toxicity. For instance, studies have demonstrated that PLGA-based formulations improve the efficacy of drugs like doxorubicin and paclitaxel in breast cancer treatment by enhancing drug solubility and stability while reducing side effects .

- Immunotherapy : Recent advancements have included PLGA nanocarriers that enhance immune responses against tumors. These systems can carry immunostimulants and photothermal agents, leading to improved activation of the immune system in animal models .

- HIV Treatment : this compound-based nanoparticles have been developed for targeted delivery of antiretroviral drugs, showing potential for effective treatment regimens with reduced side effects .

Tissue Engineering

Scaffolds for Regenerative Medicine

PLGA scaffolds made from this compound are widely used in tissue engineering due to their biocompatibility and biodegradability. These scaffolds support cell attachment and growth, facilitating tissue regeneration:

- Porous Scaffolds : Research has highlighted the use of PLGA scaffolds for bone and cartilage tissue engineering. These scaffolds can be engineered to mimic the extracellular matrix, promoting cellular infiltration and tissue integration .

- Controlled Drug Release : In addition to structural support, PLGA scaffolds can be loaded with growth factors or drugs that are released in a controlled manner, enhancing healing processes .

Imaging and Diagnostics

This compound-based formulations are also being explored for imaging applications:

- Nanotheranostics : The integration of therapeutic agents with imaging capabilities into PLGA nanoparticles allows for real-time monitoring of treatment efficacy. For example, PLGA nanocarriers decorated with imaging agents have been developed for targeted tumor imaging .

Other Therapeutic Applications

This compound's versatility extends beyond drug delivery and tissue engineering:

- Inflammatory Disorders : Targeted delivery systems using PLGA have shown promise in treating conditions such as inflammatory bowel disease by delivering anti-inflammatory agents directly to affected tissues .

- Vaccine Delivery : this compound-based carriers are being investigated for vaccine delivery systems that enhance immune responses through sustained release mechanisms .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Drug Delivery Systems | Encapsulation of drugs for controlled release | Enhanced efficacy in cancer therapy; targeted HIV treatment |

| Tissue Engineering | Biodegradable scaffolds for cell growth and tissue repair | Used in bone and cartilage regeneration |

| Imaging and Diagnostics | Nanocarriers with imaging capabilities for real-time monitoring | Targeted tumor imaging with enhanced specificity |

| Inflammatory Disorders | Targeted delivery of anti-inflammatory agents | Effective treatment strategies for inflammatory bowel disease |

| Vaccine Delivery | Sustained release systems enhancing immune responses | Promising results in preclinical studies |

Case Studies

Several studies exemplify the successful application of this compound-based materials:

- Breast Cancer Treatment : A study demonstrated that PLGA nanoparticles significantly increased the concentration of doxorubicin at tumor sites while reducing systemic exposure .

- HIV Treatment Innovations : Research involving mannosylated PLGA nanoparticles showed targeted delivery to the brain, improving treatment outcomes for HIV patients .

- Inflammatory Bowel Disease : A novel formulation using intestinal organoids to deliver 5-ASA encapsulated PLGA nanoparticles showed improved therapeutic efficacy compared to conventional treatments .

常见问题

Q. (Basic) What established synthesis methods are used for glycolide, and how do their yields and purity compare?

This compound is primarily synthesized via the two-step polymerization-depolymerization method , which involves ring-opening polymerization of glycolic acid followed by thermal depolymerization. This method achieves higher yields (>70%) and purity (>99%) compared to older approaches like the halogenated acetic acid dehalogenation method, which suffers from side reactions and lower efficiency. Purification techniques, such as solvent recrystallization or vacuum distillation, are critical to remove cyclic dimer impurities .

Q. (Basic) What spectroscopic techniques are used to quantify lactide-glycolide ratios in copolymers?

1H-NMR spectroscopy is the gold standard for determining lactide-glycolide (L:G) ratios in poly(lactide-co-glycolide) (PLGA) copolymers. Peaks at 5.2 ppm (lactide methine protons) and 4.8 ppm (this compound methylene protons) are integrated, with the this compound mole fraction calculated as:

where and are the peak areas for lactide and this compound, respectively. This method ensures accuracy within ±2% .

Q. (Advanced) How can factorial experimental designs optimize this compound-based drug delivery systems?

Box-Behnken designs (3-factor, 3-level) are effective for optimizing parameters like % this compound, polymer concentration, and drug-to-polymer ratio. For example, in sustained-release microspheres, these designs revealed:

- This compound content (X1) inversely correlates with burst release (Y1).

- Polymer viscosity (X2) directly influences degradation time (Y2).

Response surface plots and contour analysis (Fig. 2C in ) enable identification of optimal conditions (e.g., 50% this compound, 1.5 dL/g viscosity) to balance drug loading, burst release, and particle size .

Q. (Advanced) How do computational models predict this compound polymerization kinetics and stereochemical outcomes?

Transition state theory (TST) and quasi-ergodic reaction pathway searches are used to model ring-opening polymerization (ROP) kinetics. For example:

-

Linear free energy relationships correlate calculated activation barriers () with experimental rate constants ():

-

These models predict stereoselectivity (e.g., isotactic vs. syndiotactic PLGA) by analyzing catalyst-substrate interactions, validated against NMR data .

Q. (Basic) What safety protocols are critical when handling this compound in laboratory settings?

This compound is classified as Skin Corrosion 1C and Serious Eye Damage 1 under GHS. Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors (P260, P305+P351+P338).

- Emergency Procedures : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion (P301+P330+P331) .

Q. (Advanced) How can researchers resolve contradictions in degradation data for this compound-based polymers?

Discrepancies in degradation rates often arise from variations in crystallinity , molecular weight , or hydrolysis conditions . Methodological steps include:

- Controlled Accelerated Testing : Use pH 7.4 buffer at 37°C to standardize hydrolysis.

- Kinetic Modeling : Apply the autocatalytic rate equation :

where is monomer concentration and is the reaction order.

- Statistical Analysis : Use ANOVA to identify significant factors (e.g., this compound content vs. temperature) .

Q. (Advanced) What frameworks guide hypothesis formulation in this compound-related research?

The PICO framework (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) are critical. For example:

- PICO : "Does increasing this compound content (Intervention) in PLGA microspheres (Population) reduce burst release (Outcome) compared to pure lactide polymers (Comparison)?"

- FINER : Ensure hypotheses address gaps (e.g., long-term biocompatibility of high-glycolide PLGA) .

Q. (Basic) How is this compound purity assessed post-synthesis, and what are common impurities?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to detect impurities like residual glycolic acid , dimer byproducts , and oligomers . Acceptable purity thresholds are ≥99.5% for biomedical applications, achieved via melt crystallization or sublimation .

Q. (Advanced) What advanced characterization techniques validate this compound copolymer microstructure?

- Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) : Profiles molecular weight distribution and identifies cyclic vs. linear chains.

- Wide-Angle X-ray Scattering (WAXS) : Measures crystallinity, which impacts degradation kinetics.

- Differential Scanning Calorimetry (DSC) : Determines glass transition () and melting () temperatures, linked to this compound content .

Q. (Advanced) How do catalytic systems influence this compound polymerization stereochemistry?

Metal-based catalysts (e.g., tin octoate) favor heterotactic PLGA, while organocatalysts (e.g., thiourea) promote isotactic sequences. Stereochemical outcomes are analyzed via:

属性

IUPAC Name |

1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3-1-7-4(6)2-8-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDVKSZUMVYZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26202-08-4 | |

| Record name | Glycolide polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26202-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060115 | |

| Record name | 1,4-Dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-97-6 | |

| Record name | Glycolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABH001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRZ676PGU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。